

BU08028 experimental protocol for in vivo pain models

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Compound of Interest

Compound Name: BU08028

Cat. No.: B606422

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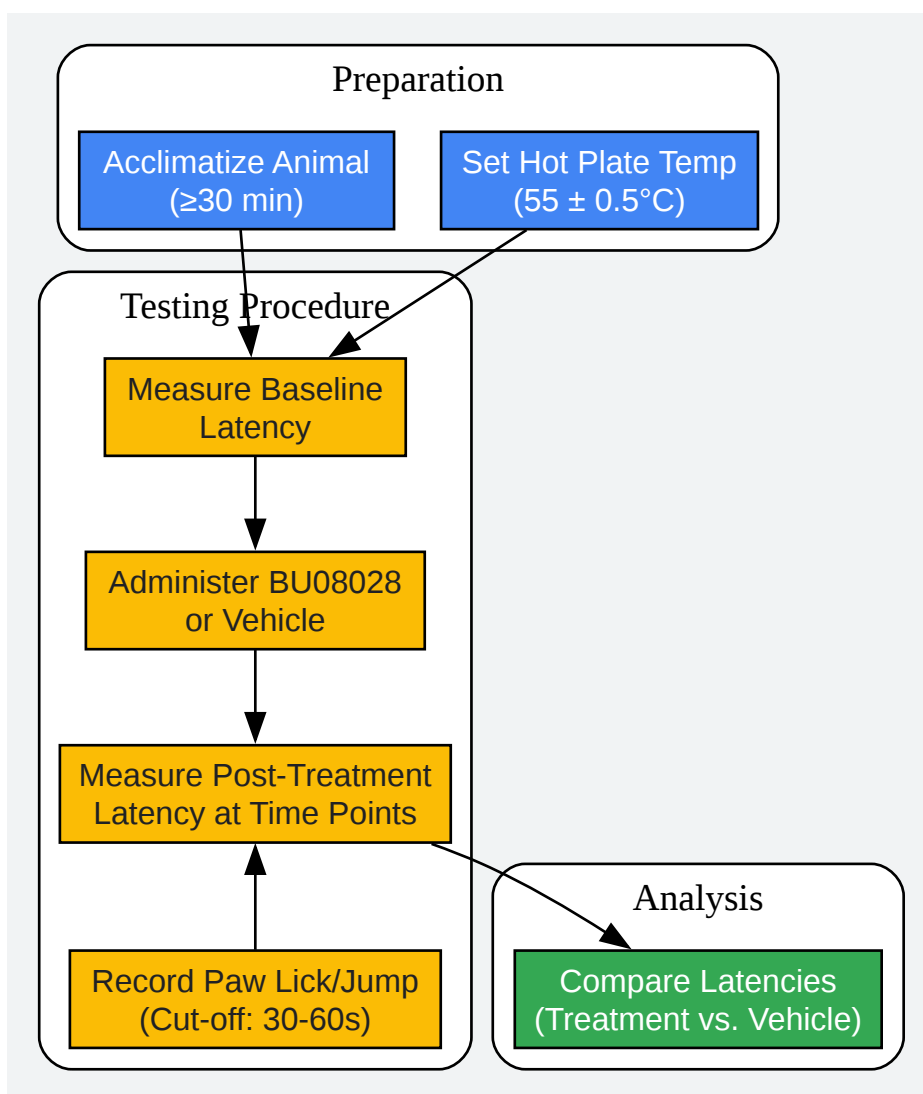
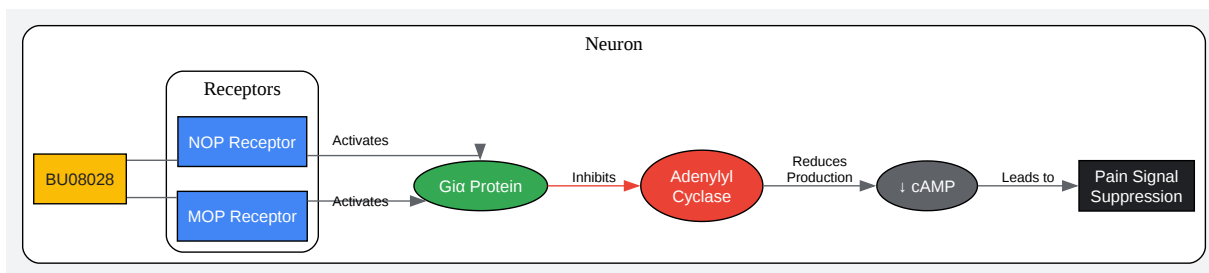
Application Notes: BU08028 for In Vivo Pain Models

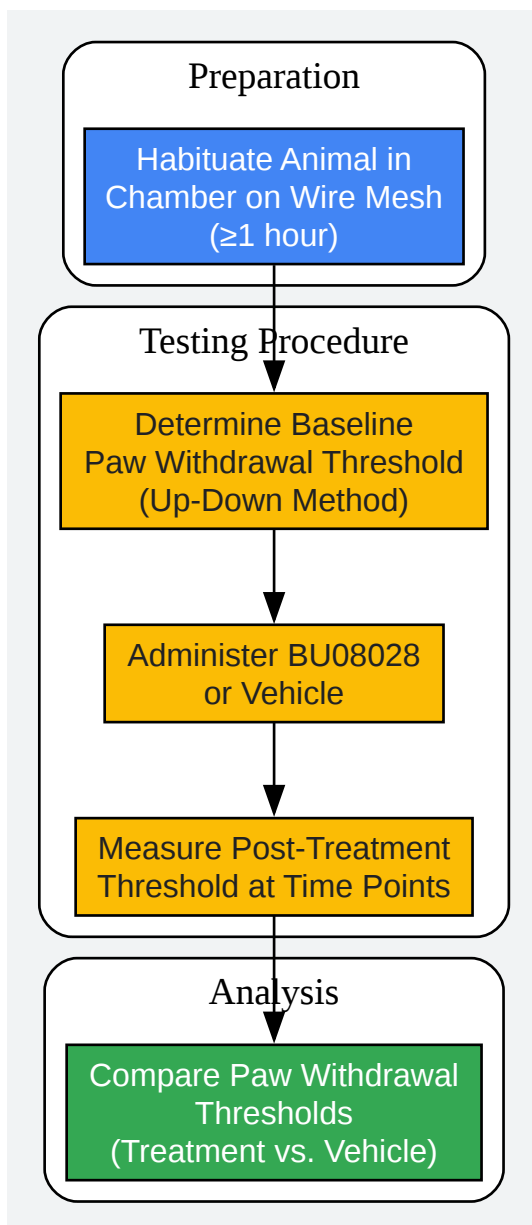
Introduction

BU08028 is a novel buprenorphine analog that functions as a potent, long-acting analgesic with a promising safety profile.[1][2][3] It is distinguished by its unique mechanism of action as a bifunctional agonist, targeting both the mu-opioid peptide (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptors.[4][5][6] This dual agonism is believed to contribute to its potent antinociceptive effects without the significant side effects associated with traditional MOP receptor agonists, such as respiratory depression and abuse liability.[2][7][8] In primate models, **BU08028** has demonstrated potent and long-lasting antinociception in assays of acute thermal pain and capsaicin-induced thermal allodynia.[1][2]

Mechanism of Action

BU08028 exerts its analgesic effects by co-activating MOP and NOP receptors.[4] This activation stimulates the inhibitory G protein ($G_{i\alpha}$), which in turn inhibits the activity of adenylyl cyclase.[4] The reduction in adenylyl cyclase activity leads to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP), ultimately suppressing the transmission of pain signals.[4] This pathway is central to its therapeutic action in both neuropathic and inflammatory pain models.[4]





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